N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to analyze its structure .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its molecular structure. The presence of the thiadiazole ring, for example, might make it susceptible to reactions with electrophiles or nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .Scientific Research Applications
Potential in Cancer Treatment
A compound exhibiting excellent biochemical potency and pharmaceutical properties suitable for clinical development as a kinesin spindle protein (KSP) inhibitor was identified. It arrested cells in mitosis, leading to cellular death, indicating its potential application in cancer therapy (Theoclitou et al., 2011).
Mechanism of Formation in Chemical Reactions
Studies on the condensation reaction of thiobenzamide and N-substituted thioureas led to the formation of 1,2,4-thiadiazole derivatives. This process provides insights into the synthetic pathways and the structural aspects of thiadiazoles, which are crucial for their diverse applications in medicinal chemistry (Forlani et al., 2000).
Development of Anticonvulsant Drugs
Research has shown that derivatives of 1,3,4-thiadiazole, such as N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, demonstrate high anticonvulsant activity. This supports the potential of thiadiazole derivatives in developing new anticonvulsant medications (Sych et al., 2018).
Antiproliferative and Antimicrobial Properties
A series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were synthesized to investigate their biological activities. Some compounds showed high DNA protective ability against oxidative damage and strong antimicrobial activity against specific pathogens, highlighting their potential in therapeutic applications (Gür et al., 2020).
Synthesis and Antimicrobial Screening
The synthesis and antimicrobial screening of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides showed potential therapeutic intervention against bacterial and fungal infections, demonstrating the importance of thiadiazole derivatives in medicinal chemistry (Desai et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methyl-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-8(2)18-13-16-15-12(19-13)14-11(17)10-7-5-4-6-9(10)3/h4-8H,1-3H3,(H,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZSZPUURUWPBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001321211 | |
Record name | 2-methyl-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001321211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816278 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
393566-11-5 | |
Record name | 2-methyl-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001321211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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